Cas no 868217-66-7 (1-(benzenesulfonyl)-2-{(3-methylphenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole)

1-(benzenesulfonyl)-2-{(3-methylphenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole 化学的及び物理的性質
名前と識別子
-
- 1-(benzenesulfonyl)-2-{(3-methylphenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole
- SR-01000909117
- 1-(benzenesulfonyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole
- 1-(benzenesulfonyl)-2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazole
- 868217-66-7
- 2-((3-methylbenzyl)thio)-1-(phenylsulfonyl)-4,5-dihydro-1H-imidazole
- F1804-0147
- SR-01000909117-1
- AKOS024609674
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- インチ: 1S/C17H18N2O2S2/c1-14-6-5-7-15(12-14)13-22-17-18-10-11-19(17)23(20,21)16-8-3-2-4-9-16/h2-9,12H,10-11,13H2,1H3
- InChIKey: QWWFAGQKSUQWIM-UHFFFAOYSA-N
- SMILES: S(C1C=CC=CC=1)(N1C(=NCC1)SCC1C=CC=C(C)C=1)(=O)=O
計算された属性
- 精确分子量: 346.08097017g/mol
- 同位素质量: 346.08097017g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 4
- 重原子数量: 23
- 回転可能化学結合数: 5
- 複雑さ: 521
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 83.4Ų
- XLogP3: 3.3
1-(benzenesulfonyl)-2-{(3-methylphenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1804-0147-20μmol |
1-(benzenesulfonyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole |
868217-66-7 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F1804-0147-15mg |
1-(benzenesulfonyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole |
868217-66-7 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F1804-0147-30mg |
1-(benzenesulfonyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole |
868217-66-7 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F1804-0147-5μmol |
1-(benzenesulfonyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole |
868217-66-7 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F1804-0147-2μmol |
1-(benzenesulfonyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole |
868217-66-7 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F1804-0147-10μmol |
1-(benzenesulfonyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole |
868217-66-7 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F1804-0147-100mg |
1-(benzenesulfonyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole |
868217-66-7 | 90%+ | 100mg |
$248.0 | 2023-05-17 | |
Life Chemicals | F1804-0147-3mg |
1-(benzenesulfonyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole |
868217-66-7 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F1804-0147-75mg |
1-(benzenesulfonyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole |
868217-66-7 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
Life Chemicals | F1804-0147-1mg |
1-(benzenesulfonyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole |
868217-66-7 | 90%+ | 1mg |
$54.0 | 2023-05-17 |
1-(benzenesulfonyl)-2-{(3-methylphenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole 関連文献
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Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
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Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
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Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
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Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
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Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
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6. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
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D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
1-(benzenesulfonyl)-2-{(3-methylphenyl)methylsulfanyl}-4,5-dihydro-1H-imidazoleに関する追加情報
Professional Introduction to Compound with CAS No. 868217-66-7 and Product Name: 1-(benzenesulfonyl)-2-{(3-methylphenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole
The compound with the CAS number 868217-66-7 and the product name 1-(benzenesulfonyl)-2-{(3-methylphenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole represents a significant advancement in the field of chemical biology and pharmaceutical research. This molecule, characterized by its intricate structural framework, has garnered considerable attention due to its potential applications in drug discovery and therapeutic development. The presence of multiple functional groups, including a benzenesulfonyl moiety and a methylsulfanyl substituent, contributes to its unique chemical properties and reactivity, making it a promising candidate for further investigation.
Recent studies have highlighted the importance of heterocyclic compounds in medicinal chemistry, particularly those incorporating imidazole scaffolds. The 4,5-dihydro-1H-imidazole core is known for its biological relevance and has been extensively explored in the development of various pharmacological agents. The specific arrangement of the benzenesulfonyl group at the C1 position and the methylsulfanyl group at the C2 position in this compound suggests potential interactions with biological targets, such as enzymes and receptors. These interactions are critical for modulating biological pathways and may lead to the discovery of novel therapeutic interventions.
In the context of contemporary research, this compound has been studied for its potential role in modulating inflammatory pathways. The benzenesulfonyl group is often associated with anti-inflammatory properties, while the methylsulfanyl moiety can influence enzyme activity through sulfhydryl interactions. Preliminary in vitro studies have indicated that derivatives of this compound may exhibit significant efficacy in reducing pro-inflammatory cytokine production. This aligns with the growing interest in developing small-molecule inhibitors that target inflammatory cascades without compromising host immune responses.
The structural complexity of 1-(benzenesulfonyl)-2-{(3-methylphenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole also makes it an attractive scaffold for structure-activity relationship (SAR) studies. By systematically modifying specific functional groups or substituents, researchers can gain insights into how structural changes influence biological activity. For instance, variations in the position or substitution pattern of the benzenesulfonyl group could alter binding affinity to target proteins. Similarly, modifications to the methylsulfanyl moiety might enhance metabolic stability or bioavailability. Such modifications are essential for optimizing drug candidates for clinical translation.
Advances in computational chemistry have further facilitated the exploration of this compound's potential applications. Molecular modeling techniques allow researchers to predict how this molecule might interact with biological targets at an atomic level. These predictions can guide experimental design and help identify lead compounds that exhibit high binding affinity and selectivity. The integration of experimental data with computational insights has become a cornerstone of modern drug discovery, enabling more efficient development of novel therapeutics.
The synthesis of 1-(benzenesulfonyl)-2-{(3-methylphenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole presents unique challenges due to its complex structure. However, recent advancements in synthetic methodologies have made it more feasible to produce this compound on a scalable basis. Techniques such as transition-metal-catalyzed cross-coupling reactions and palladium-mediated transformations have been particularly useful in constructing the desired framework efficiently. These synthetic strategies not only improve yield but also allow for greater flexibility in modifying the molecule's structure for downstream applications.
Future research directions for this compound include exploring its potential as an intermediate in the synthesis of more complex pharmaceutical agents. The versatile nature of its functional groups makes it a valuable building block for creating novel molecules with tailored properties. Additionally, investigating its behavior in vivo will be crucial for understanding its pharmacokinetic profile and therapeutic efficacy. Preclinical studies are needed to assess its safety and effectiveness before moving into human clinical trials.
The broader implications of this research extend beyond individual compounds to encompass advancements in chemical biology and drug discovery methodologies. The development of innovative molecules like 1-(benzenesulfonyl)-2-{(3-methylphenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole underscores the dynamic interplay between chemistry and biology in addressing complex diseases. As our understanding of molecular interactions deepens, so too does our ability to design more effective therapeutic strategies.
In conclusion, the compound with CAS number 868217-66-7 and product name 1-(benzenesulfonyl)-2-{(3-methylphenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole represents a significant contribution to pharmaceutical research. Its unique structural features and potential biological activities make it a compelling candidate for further investigation. By leveraging cutting-edge synthetic techniques and computational methods, researchers can unlock new possibilities for developing innovative treatments that address unmet medical needs.
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